¹H NMR Spectroscopic Differentiation: Methylene Proton Chemical Shift Distinguishes Ortho from Para Isomer
The methylene protons (CH₂ of the ethyl group) exhibit a diagnostic upfield shift in the ortho isomer compared to the para isomer, providing an unambiguous spectroscopic fingerprint for identity verification and purity assessment. The δ value for 2-ethylbenzene-1-sulfonic acid [2] was measured at δ -1.62 ppm (referenced to internal H₂O in D₂O), whereas the para isomer [3] methylene signal appears at δ -2.25 ppm under identical conditions [1]. This 0.63 ppm difference is analytically resolvable and serves as a primary differentiator for quality control upon receipt.
| Evidence Dimension | ¹H NMR chemical shift of ethyl methylene protons (δ, ppm from internal H₂O in D₂O) |
|---|---|
| Target Compound Data | δ -1.62 ppm |
| Comparator Or Baseline | 4-Ethylbenzenesulfonic acid (para isomer): δ -2.25 ppm |
| Quantified Difference | Δδ = 0.63 ppm (ortho methylene signal deshielded relative to para) |
| Conditions | D₂O solution; NMR analysis as reported in Nippon Kagaku Kaishi (1975); internal H₂O reference |
Why This Matters
For procurement quality assurance, this NMR chemical shift difference enables definitive identity confirmation of the ortho isomer upon receipt, preventing misidentification with the commercially more abundant para isomer—critical when regiospecificity governs downstream reactivity.
- [1] Kobayashi, M.; et al. Sulfonation of Ethylbenzene, 4-Nitro- and 4-Aminoethylbenzene, and Analyses of the Products by NMR Spectra. Nippon Kagaku Kaishi 1975, 1975 (11), 1953–1957. DOI: 10.1246/nikkashi.1975.1953 View Source
